2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a spirocyclic acetamide derivative characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 3,4-dichlorophenyl group at position 3 and a thioether-linked acetamide moiety bearing a 4-methoxyphenyl substituent. Its molecular formula is C₂₃H₂₂Cl₂N₃O₂S, with an average mass of 490.44 g/mol and a monoisotopic mass of 489.1044 g/mol . Such structural features are common in pharmacologically active compounds, particularly those targeting enzymes or receptors requiring halogen-bonding or π-π stacking interactions .
Properties
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O2S/c1-30-17-8-6-16(7-9-17)26-20(29)14-31-22-21(15-5-10-18(24)19(25)13-15)27-23(28-22)11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHRSIJHIPGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of spirocyclic acetamides with variations in spiro ring size, halogen substitution patterns, and acetamide substituents. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Related Compounds
Key Findings from Comparative Analysis:
Spiro Ring Size :
- The target compound’s [4.5] spiro system provides a balance between rigidity and conformational stability compared to the [4.6] analog, which may adopt more diverse conformations .
- Smaller spiro rings (e.g., [4.5]) often enhance binding specificity in enzyme-active sites due to restricted rotation .
Dichloro-substituted derivatives exhibit higher metabolic stability compared to mono-chloro variants .
Methoxy groups can participate in hydrogen bonding, as seen in crystal structures of related compounds .
Crystallographic Behavior: Derivatives with 3,4-dichloro substitution (e.g., the target compound) form hydrogen-bonded dimers (R₂²(10) motifs) in crystal lattices, stabilizing solid-state packing .
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